
1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-2-one and pyrrolidine-2,5-dione are both important heterocyclic compounds. Azetidin-2-one, also known as β-lactam, is a four-membered cyclic amine . Pyrrolidine-2,5-dione, on the other hand, is a five-membered ring compound .
Synthesis Analysis
Azetidin-2-one derivatives have been synthesized using various methods, including the β-lactam synthon method, which is used for the synthesis of amino acids, alkaloids, and toxoids . Pyrrolidine-2,5-dione derivatives have also been synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione has been studied, with bond lengths and angles found to be within normal ranges . The structure of azetidin-2-one derivatives can vary depending on the position of the spiro carbon .Chemical Reactions Analysis
Azetidin-2-one and pyrrolidine-2,5-dione derivatives have been used in various chemical reactions. For instance, azetidin-2-one derivatives have been used as building blocks in the synthesis of amino acids, alkaloids, and toxoids .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including their structure and the presence of heteroatoms .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of N-Acylated Pyrrolin-2-ones
Pyrrolidine-2,4-diones, which share structural similarities with the compound , have been explored in research for their potential as dipeptide analogues. A study by Hosseini et al. (2006) presents a facile synthesis method for N-acylated, O-alkylated pyrrolin-2-ones, achieving high yield and excellent enantiopurity. These compounds are suggested to adopt a linear, extended conformation, which could be of interest in the design of peptidomimetics or drug discovery efforts (Hosseini, Kringelum, Murray, & Tønder, 2006).
Hydrolytic Cleavage of Pyrrol-2-yl Azetidin-2-ones
The hydrolytic cleavage of azetidin-2-ones with a pyrrol-2-yl substituent has been investigated by Upadhyaya and Mehrotra (1988), leading to a unique fragmentation pathway of the β-lactam ring. This reaction yields various products, including diphenylacetic acid and 2-iminomethylpyrroles, with product distribution dependent on temperature. This research could provide insights into the reactivity and potential applications of related azetidinone derivatives in synthetic chemistry (Upadhyaya & Mehrotra, 1988).
Antidepressant and Nootropic Potential of Azetidinones
A study by Thomas et al. (2016) on the synthesis and biological evaluation of azetidinones derived from isonicotinyl hydrazone demonstrates the potential of these compounds in pharmacology. Specifically, certain azetidinone derivatives exhibited significant antidepressant and nootropic activities in animal models, suggesting a promising avenue for the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities
Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] via 1,3-dipolar cycloaddition reactions, which included structures similar to the compound of interest. These compounds were evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, with several exhibiting activities comparable to established standard drugs. This highlights the potential of such compounds in contributing to the development of new treatments for infectious diseases (Haddad et al., 2015).
Wirkmechanismus
The mechanism of action of these compounds can vary depending on their structure and the target molecule. The inherent rigidity of spirocyclic compounds, such as azetidin-2-one, can decrease the conformational entropy penalty during interaction with a potential bioactive spiro compound and its putative molecular target .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[1-(2,2-diphenylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-19-11-12-20(26)24(19)15-16-13-23(14-16)22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSSEDNKYAVOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2756719.png)

![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)
![1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2756725.png)
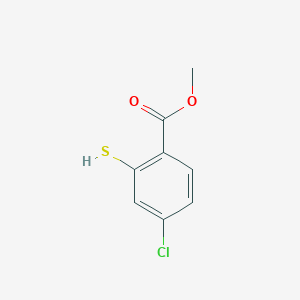
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)
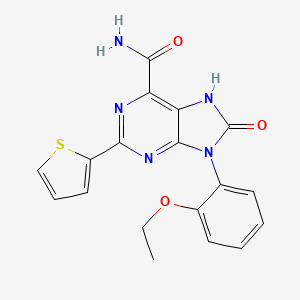

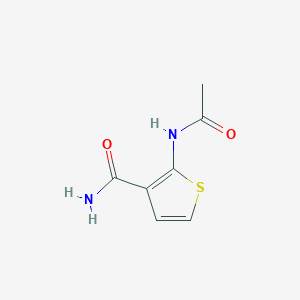

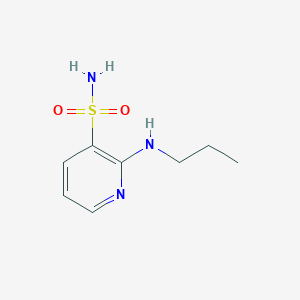
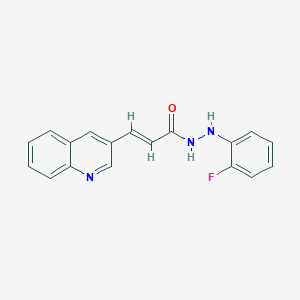
![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)
